molecular formula C18H25ClN2O2 B6094923 1-[2-(4-chlorophenyl)ethyl]-N-isobutyl-6-oxo-3-piperidinecarboxamide

1-[2-(4-chlorophenyl)ethyl]-N-isobutyl-6-oxo-3-piperidinecarboxamide

Cat. No.: B6094923
M. Wt: 336.9 g/mol
InChI Key: QUDZHBVUGZLPGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-chlorophenyl)ethyl]-N-isobutyl-6-oxo-3-piperidinecarboxamide, also known as CI-994, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It was first synthesized in the 1990s and has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections.

Mechanism of Action

The mechanism of action of 1-[2-(4-chlorophenyl)ethyl]-N-isobutyl-6-oxo-3-piperidinecarboxamide involves the inhibition of HDAC enzymes, which are responsible for the deacetylation of histone proteins. By inhibiting HDAC activity, this compound leads to the accumulation of acetylated histones, which in turn, alters the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. Moreover, this compound has been shown to inhibit the activity of other non-histone proteins, such as heat shock protein 90 (HSP90), which are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest at the G1 and G2/M phases, which is associated with the downregulation of cyclin-dependent kinases (CDKs) and cyclins. Moreover, this compound has been shown to induce apoptosis in cancer cells through the activation of caspase-dependent and -independent pathways. Additionally, this compound has been shown to inhibit angiogenesis, which is the process of new blood vessel formation, by downregulating the expression of vascular endothelial growth factor (VEGF) and other pro-angiogenic factors.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[2-(4-chlorophenyl)ethyl]-N-isobutyl-6-oxo-3-piperidinecarboxamide in lab experiments is its potent and selective inhibition of HDAC enzymes, which makes it a valuable tool for studying the role of HDACs in various biological processes. Moreover, this compound has been shown to have synergistic effects with other chemotherapeutic agents, which makes it a potential candidate for combination therapy in cancer treatment. However, one of the limitations of using this compound in lab experiments is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several potential future directions for the research on 1-[2-(4-chlorophenyl)ethyl]-N-isobutyl-6-oxo-3-piperidinecarboxamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Moreover, the combination of this compound with other targeted therapies, such as immunotherapy and epigenetic modulators, may lead to improved therapeutic outcomes in cancer treatment. Additionally, the role of this compound in other diseases, such as neurodegenerative disorders and viral infections, warrants further investigation.

Synthesis Methods

The synthesis of 1-[2-(4-chlorophenyl)ethyl]-N-isobutyl-6-oxo-3-piperidinecarboxamide involves a multi-step process that starts with the reaction of 4-chlorobenzyl cyanide with isobutylamine to form 4-chlorophenethyl isobutyl ketimine. This intermediate is then reacted with piperidine-3-carboxylic acid to yield this compound.

Scientific Research Applications

1-[2-(4-chlorophenyl)ethyl]-N-isobutyl-6-oxo-3-piperidinecarboxamide has been studied extensively for its potential therapeutic applications in cancer. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including leukemia, lymphoma, breast, lung, colon, and prostate cancer cells. Moreover, this compound has been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as cisplatin, doxorubicin, and paclitaxel.

Properties

IUPAC Name

1-[2-(4-chlorophenyl)ethyl]-N-(2-methylpropyl)-6-oxopiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O2/c1-13(2)11-20-18(23)15-5-8-17(22)21(12-15)10-9-14-3-6-16(19)7-4-14/h3-4,6-7,13,15H,5,8-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDZHBVUGZLPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1CCC(=O)N(C1)CCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.